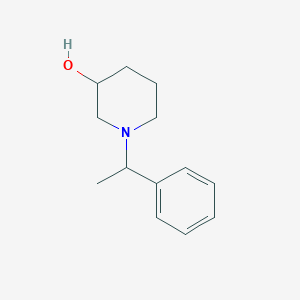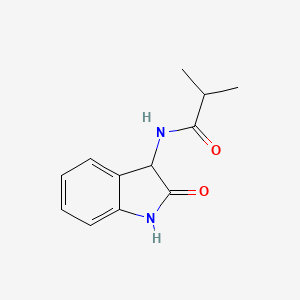
1-(1-Phenylethyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Phenylethyl)piperidin-3-ol, also known as PEPO, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of piperidine, a heterocyclic organic compound commonly used in medicinal chemistry. PEPO has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research in a variety of fields.
Wirkmechanismus
1-(1-Phenylethyl)piperidin-3-ol is thought to exert its effects through its interaction with the dopamine and norepinephrine systems. Specifically, it has been found to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. Additionally, it has been found to inhibit the reuptake of norepinephrine, which is involved in the regulation of arousal and attention.
Biochemical and Physiological Effects:
1-(1-Phenylethyl)piperidin-3-ol has been found to have a variety of biochemical and physiological effects. In addition to its effects on the dopamine and norepinephrine systems, it has also been found to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and stress. Additionally, it has been found to have antioxidant properties, which may make it useful in the treatment of conditions associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Phenylethyl)piperidin-3-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, making it readily available for use in research. Additionally, it has been found to have a relatively low toxicity profile, making it safe for use in animal studies. However, there are also some limitations to the use of 1-(1-Phenylethyl)piperidin-3-ol in research. For example, its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Phenylethyl)piperidin-3-ol. One area of interest is in the development of new drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-Phenylethyl)piperidin-3-ol and its effects on the dopamine and norepinephrine systems. Other potential areas of research include the development of new antioxidants and the use of 1-(1-Phenylethyl)piperidin-3-ol in the treatment of conditions associated with oxidative stress. Overall, 1-(1-Phenylethyl)piperidin-3-ol is a promising compound for further research in a variety of fields.
Synthesemethoden
1-(1-Phenylethyl)piperidin-3-ol can be synthesized through a multi-step process involving the reaction of piperidine with phenethyl bromide, followed by reduction with sodium borohydride. This synthesis method has been well-established in the literature and has been used to produce 1-(1-Phenylethyl)piperidin-3-ol in both small and large quantities.
Wissenschaftliche Forschungsanwendungen
1-(1-Phenylethyl)piperidin-3-ol has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of neurological disorders. 1-(1-Phenylethyl)piperidin-3-ol has been found to have a modulatory effect on the dopamine and norepinephrine systems, which are involved in the regulation of mood and behavior. This makes it a potential candidate for the treatment of conditions such as depression and anxiety.
Eigenschaften
IUPAC Name |
1-(1-phenylethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(15)10-14/h2-4,6-7,11,13,15H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJYBUKJXSWDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)piperidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)
![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)


![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)

![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)
![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)

![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)